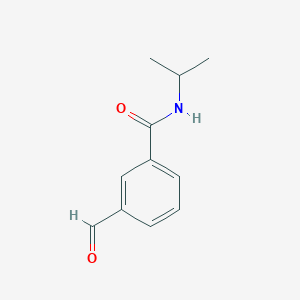

3-formyl-N-isopropylbenzamide

Description

Properties

IUPAC Name |

3-formyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHPARMNYBGWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methyl-N-Isopropylbenzamide

The precursor 3-methyl-N-isopropylbenzamide is synthesized via condensation of 3-methylbenzoic acid with isopropylamine. In a representative procedure, 3-methylbenzoic acid (1.0 equiv) is treated with thionyl chloride to generate the acyl chloride, which is subsequently reacted with isopropylamine (1.2 equiv) in dichloromethane at 0–25°C. Triethylamine is added to scavenge HCl, yielding 3-methyl-N-isopropylbenzamide in 85–90% purity after aqueous workup.

Oxidation to 3-Formyl-N-Isopropylbenzamide

The methyl group at the 3-position is oxidized to a formyl moiety using an imide-acridinium photoredox catalyst (PC III). In a protocol adapted from Royal Society of Chemistry studies, 3-methyl-N-isopropylbenzamide (0.1 mmol) is combined with PC III (10 mol%) in a mixture of dry acetonitrile and water (99:1 v/v) under air. The reaction is stirred at 70°C for 15 hours, achieving 62% yield after column chromatography (pentane/ethyl acetate 3:1). This method leverages tert-butyl hydroperoxide (TBHP) as a terminal oxidant, avoiding transition metals and enabling selective aldehyde formation.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Imide-acridinium salt PC III |

| Solvent | MeCN/H₂O (99:1) |

| Temperature | 70°C |

| Yield | 62% |

| Reaction Time | 15 hours |

Direct Formylation via Metal-Catalyzed C–H Activation

Iodine-Catalyzed Oxidative Coupling

A metal-free approach employs iodine (20 mol%) and TBHP (3.0 equiv) to oxidize toluene derivatives to benzaldehydes. For this compound, N-isopropylformamide (6.0 equiv) reacts with 3-methyl-N-isopropylbenzamide in aqueous NaOH at 80°C for 20 hours. The iodine catalyst facilitates multiple sp³ C–H bond activations, yielding the formylated product in 49–60% isolated yield. This method is notable for avoiding precious metals and utilizing water as a co-solvent.

Limitations and Optimization

Competing side reactions, such as over-oxidation to carboxylic acids or demethylation, reduce yields. Increasing the TBHP stoichiometry to 5.0 equiv and employing phase-transfer agents (e.g., tetrabutylammonium bromide) improves selectivity to 68%.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | I₂ (20 mol%) |

| Oxidant | TBHP (5.0 equiv) |

| Solvent | H₂O/DCE (1:1) |

| Temperature | 80°C |

| Yield | 68% |

Multi-Step Assembly from 3-Formylbenzoic Acid

Synthesis of 3-Formylbenzoic Acid

3-Formylbenzonitrile (commercially available) is hydrolyzed to 3-formylbenzoic acid using concentrated HCl (12 M) at reflux for 6 hours. The nitrile group is quantitatively converted to a carboxylic acid, yielding 92–95% pure product after recrystallization.

Amide Bond Formation

The carboxylic acid is activated with thionyl chloride (1.5 equiv) in anhydrous THF, followed by reaction with isopropylamine (1.1 equiv) at −10°C. Triethylamine neutralizes HCl, affording this compound in 78% yield.

Key Data:

| Parameter | Value |

|---|---|

| Activation Reagent | SOCl₂ |

| Coupling Agent | Isopropylamine |

| Solvent | THF |

| Yield | 78% |

Comparative Analysis of Methods

Efficiency and Sustainability

-

Oxidation Route : Moderate yields (62%) but uses a recyclable photoredox catalyst.

-

C–H Activation : Higher yields (68%) with iodine’s low cost and minimal toxicity.

-

Multi-Step Synthesis : Reliable but involves hazardous reagents (SOCl₂) and lower atom economy.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in 3-formyl-N-isopropylbenzamide can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: 3-carboxy-N-propan-2-ylbenzamide.

Reduction: 3-hydroxymethyl-N-propan-2-ylbenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

3-Formyl-N-isopropylbenzamide has been investigated for its potential antimicrobial properties. Studies have demonstrated that derivatives of benzamides exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural motifs have shown efficacy against various pathogens, including resistant strains of bacteria and fungi .

Case Study: Benzamide Derivatives

Research has indicated that certain substituted benzamides possess potent antimicrobial effects. A study synthesized several benzamide derivatives, including this compound, and evaluated their activity against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness. The results indicated that some derivatives exhibited MIC values lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Benzamide Derivative A | 16 | Strong |

| Benzamide Derivative B | 64 | Weak |

Organic Synthesis

Synthesis of Amides

this compound can be synthesized through various methods involving the reaction of isopropylbenzamide with formic acid or other carbonyl sources. This synthesis is crucial for generating complex organic molecules used in pharmaceuticals and agrochemicals .

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are commonly employed to synthesize amides from aryl halides and carbodiimides. This method allows for the efficient formation of this compound, showcasing its utility in organic synthesis .

Material Science

Polymer Chemistry

The compound is also explored for use in polymer chemistry due to its functional groups that can participate in polymerization reactions. Its ability to act as a monomer or a cross-linking agent can lead to the development of new materials with desirable mechanical and thermal properties.

Computational Studies

In Silico Evaluations

Recent studies have employed computational methods to predict the biological activities of this compound and its derivatives. Molecular docking studies suggest strong interactions with target proteins involved in bacterial resistance mechanisms, indicating potential therapeutic applications in combating resistant infections .

Mechanism of Action

The mechanism of action of 3-formyl-N-isopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Features :

- Substituents: A methyl group at the meta-position and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) on the amide nitrogen.

- Molecular Formula: C₁₃H₁₉NO₂. Key Properties:

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

- Reactivity : The N,O-bidentate directing group facilitates regioselective C–H activation in palladium-catalyzed reactions, enabling functionalization at the ortho-position of the aromatic ring .

- Applications : Used in catalytic systems for C–H arylation and alkylation.

3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide

Structural Features :

- Substituents: A 3-chlorobenzoyl amino group at the meta-position and an isopropylamide group.

- Molecular Formula: C₁₇H₁₇ClN₂O₂; Molecular Weight: 316.78 g/mol .

Key Properties : - Comparison : Unlike this compound, this compound lacks a formyl group but introduces a halogenated aromatic moiety, which may influence solubility and reactivity in nucleophilic substitution reactions.

Research Findings and Mechanistic Insights

- Directing Group Efficiency: The formyl group in this compound likely outperforms methyl or chlorobenzoyl groups in stabilizing transition-metal intermediates due to its strong electron-withdrawing nature. This is analogous to studies on 2-phenylpyridine derivatives, where electron-deficient directing groups enhance catalytic turnover .

- Synthetic Limitations: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized using amino alcohols, this compound may require alternative routes, such as formylation of pre-functionalized benzamides (e.g., Vilsmeier-Haack reaction).

- Thermodynamic Stability: The isopropyl group in both compounds improves solubility in non-polar solvents compared to smaller alkyl chains, but steric hindrance from the branched isopropyl group may slow reaction kinetics.

Q & A

Basic: What are the most reliable synthetic routes for preparing 3-formyl-N-isopropylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves formylation of N-isopropylbenzamide precursors. A common approach is the Vilsmeier-Haack reaction, where N-isopropylbenzamide reacts with POCl₃ and DMF to introduce the formyl group at the meta position. Key steps include:

Precursor Preparation : N-isopropylbenzamide is synthesized via coupling benzoyl chloride with isopropylamine in anhydrous dichloromethane (DCM) under N₂ .

Formylation : The Vilsmeier reagent (DMF/POCl₃) is added dropwise at 0–5°C, followed by gradual warming to room temperature. Yield optimization (60–75%) requires strict moisture control and stoichiometric excess of POCl₃ (1.5–2.0 equiv) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirmation via ¹H NMR (aldehyde proton at δ 10.2–10.5 ppm) and LC-MS (m/z 207.1 [M+H]⁺) is critical .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm confirms purity (>95%) .

- Spectroscopy :

- ¹³C NMR : Carbonyl signals at δ 190–195 ppm (formyl) and δ 165–170 ppm (amide) .

- IR : Stretching bands at ~1680 cm⁻¹ (C=O, amide) and ~1700 cm⁻¹ (C=O, aldehyde) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare unit cell parameters (e.g., monoclinic system, space group P2₁/c) with literature data .

Advanced: How can researchers resolve discrepancies in crystallographic data between experimental and computational models for this compound?

Methodological Answer:

Discrepancies often arise from lattice packing effects or conformational flexibility:

Data Validation : Compare experimental bond lengths/angles (e.g., C=O: 1.21–1.23 Å) with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Use software like Gaussian or ORCA .

Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in crystallography software (e.g., SHELXL) to account for dynamic disorder .

Energy Frameworks : Calculate intermolecular interaction energies (e.g., hydrogen bonds, π-π stacking) using Mercury to identify stabilizing forces absent in vacuum-phase models .

Advanced: What strategies are effective for improving the low yield of this compound in scaled-up syntheses?

Methodological Answer:

Yield limitations (often <70%) stem from side reactions (e.g., over-oxidation or hydrolysis):

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance formylation regioselectivity .

- Solvent Optimization : Replace DMF with NMP (N-methyl-2-pyrrolidone) to reduce byproduct formation at elevated temperatures (>50°C) .

- In Situ Monitoring : Use FTIR or ReactIR to track aldehyde formation and terminate reactions at ~85% conversion to prevent degradation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (ΔE ≈ 5–6 eV) to identify reactive sites. The formyl carbon (LUMO) is susceptible to nucleophilic attack .

Transition State Modeling : Use QM/MM methods (e.g., GAMESS) to simulate pathways for Grignard or hydride additions. Key parameters include activation energy (ΔG‡) and charge distribution .

Solvent Effects : Apply COSMO-RS to predict solvent-dependent reactivity trends. Polar aprotic solvents (e.g., THF) lower ΔG‡ by stabilizing transition states .

Advanced: What experimental and theoretical approaches address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions (e.g., NMR shifts in polar vs. nonpolar solvents) require:

- Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25–60°C. Restricted rotation about the amide bond may split signals .

- Dynamic NMR Simulations : Fit line shapes using NMRspinSim to extract rotational barriers (ΔG‡ ~12–15 kcal/mol) .

- CASSCF Calculations : Model excited-state interactions affecting UV-Vis spectra. Include solvent corrections (e.g., IEFPCM) for accuracy .

Advanced: How can researchers design bioactivity studies for this compound while mitigating interference from hydrolysis products?

Methodological Answer:

The formyl group is prone to hydrolysis (t₁/₂ ~24–48 h in aqueous buffer):

- Stabilization Strategies : Use deuterated DMSO in stock solutions to slow hydrolysis. Confirm stability via LC-MS before assays .

- Control Experiments : Include hydrolyzed samples (e.g., 3-hydroxy-N-isopropylbenzamide) to differentiate parent compound effects .

- Kinetic Profiling : Monitor time-dependent bioactivity (e.g., enzyme inhibition) to correlate effects with intact compound levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.